(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine
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Overview
Description
(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine is a complex organic compound characterized by the presence of both amino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine typically involves the condensation of 2-amino-5-nitrobenzaldehyde with phenylhydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Diamino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, its nitro group can undergo redox reactions, generating reactive intermediates that can further interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrophenol: Shares the amino and nitro functional groups but lacks the phenylmethylidene moiety.
2-Amino-5-nitrobenzophenone: Similar in structure but contains a benzophenone group instead of the phenylmethylidene group.
Properties
Molecular Formula |
C13H11N3O3 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H11N3O3/c14-12-7-6-10(16(18)19)8-11(12)13(15-17)9-4-2-1-3-5-9/h1-8,17H,14H2/b15-13- |
InChI Key |
ONHUMNWRIVWZHH-SQFISAMPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C2=C(C=CC(=C2)[N+](=O)[O-])N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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